molecular formula C17H14N2O6 B2856395 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034360-47-7

3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2856395
CAS RN: 2034360-47-7
M. Wt: 342.307
InChI Key: SKNZPSLAVUHLAT-UHFFFAOYSA-N
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Description

The compound is a derivative of 2H-chromene, also known as coumarin . Coumarins are a family of naturally occurring compounds involved in various biological processes, including plant growth regulation, respiration, photosynthesis, and defense against infection . They are used in various fields, including biology, medicine, and polymer science .


Synthesis Analysis

Ethyl coumarin-3-carboxylate, a related compound, is used in the production of biologically active compounds . It was first synthesized via the Perkin reaction in 1868, and many simple coumarins are still prepared through this method . In the early 1900s, the Knoevenagel reaction emerged as an important synthetic method to synthesize coumarin derivatives with a carboxyl group at the 3-position .


Molecular Structure Analysis

The molecular structure of the compound would likely include a chromene (or coumarin) core, which is a fused ring structure consisting of a benzene ring and a pyrone ring . The compound also contains a pyrrolidinyl group and an oxazolidine-2,4-dione group attached to the chromene core.


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Although salicylaldehyde azine was reported as the single product of the reaction, another main reaction product, malono-hydrazide, was identified .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the IR spectrum would likely show peaks corresponding to the various functional groups present in the molecule, such as C=O, C-O-C, and aromatic C=C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound has been used as a precursor in the syntheses of several heterocyclic compounds . The hydrazides are very useful starting materials for the construction of several functionalized heterocycles with a broad spectrum of biological activities .

Synthesis of Hydrazones

The compound has been used in the synthesis of hydrazones . Hydrazones are versatile raw materials to synthesize pyrroles, pyrazoles, 1,3-thiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, 1,2,4-triazolo [3,4- b ]-1,3,4-thiadiazoles and 1,2,4-triazolo [3,4- b ]-1,3,4-thiadiazines .

Antioxidant Activity

Coumarin–chalcone hybrid molecules, which can be synthesized from this compound, have shown significant antioxidant potential . These molecules have the potential to inhibit oxidative stress, which is a prime mechanism in the treatment of several disease conditions .

Antimicrobial Activity

Some researchers have reported several natural and synthetic coumarin derivatives, which can be synthesized from this compound, as antimicrobial agents . Novobiocin and chlorobiocin are important classes of antimicrobials compounds containing a coumarin ring .

Anti-HIV Activity

Novel indolyl and oxochromenyl xanthenone derivatives, which can be synthesized from this compound, have shown anti-HIV-1 activity .

Anti-Cancer Activity

There is a great deal of interest in chromene-2-ones, especially 3-substituted derivatives, due to their important pharmacological effects, including anti-cancer properties .

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as 2-oxo-2h-chromene-3-carboxylic acid, are coumarins . Coumarins are known to interact with various biological targets, including enzymes and receptors, and play a role in a wide range of biological activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound .

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the biological activity of compounds can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compound .

properties

IUPAC Name

3-[1-(2-oxochromene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c20-14-9-24-17(23)19(14)11-5-6-18(8-11)15(21)12-7-10-3-1-2-4-13(10)25-16(12)22/h1-4,7,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNZPSLAVUHLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

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